Magnesium dihydride

Hydrogen Storage Metal Hydrides Gravimetric Capacity

Magnesium dihydride (MgH₂) delivers a verified reversible hydrogen capacity of 7.6–7.7 wt% and a conversion anode capacity of 1480 mA·h·g⁻¹, surpassing conventional materials. For deployable systems, select pre-catalyzed grades (e.g., NiB or Nb₂O₅-doped) to reduce desorption onset from 300°C to 180°C. This non-toxic, cost-effective solid-state carrier ensures intrinsic safety via endothermic dehydrogenation—ideal for stationary storage, next-gen batteries, and high-energy propellants.

Molecular Formula H2Mg
Molecular Weight 26.321 g/mol
CAS No. 7693-27-8
Cat. No. B034591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium dihydride
CAS7693-27-8
SynonymsMgH2; MAGNESIUM HYDRIDE; MAGNESIUMHYDRIDE-NI-DOPED; magnesium dihydride; MAGNESIUM HYDRIDE, 90% (REMAINDER MAGNESIUM); Magnesium hydride hydrogen, storage grade; agnesiumhydride,98%; Dihydridemagnesium
Molecular FormulaH2Mg
Molecular Weight26.321 g/mol
Structural Identifiers
SMILES[H-].[H-].[Mg+2]
InChIInChI=1S/Mg.2H/q+2;2*-1
InChIKeyRHLWKNJTVXDVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Dihydride (CAS 7693-27-8) Procurement and Technical Baseline


Magnesium dihydride (MgH₂, CAS 7693-27-8) is a binary alkaline earth metal hydride recognized primarily for its high gravimetric hydrogen storage capacity of 7.6–7.7 wt% [1] [2] and its utility as a high-capacity conversion anode for lithium-ion batteries, with a reversible capacity of 1480 mA·h·g⁻¹ at a potential of 0.5 V vs Li⁺/Li⁰ [3]. As a non-toxic, low-cost, and highly abundant solid-state hydrogen carrier, it presents a safer alternative to high-pressure gaseous storage. However, its practical deployment has been historically constrained by a high thermodynamic stability, characterized by a dehydrogenation enthalpy (ΔH) of approximately 75–77.5 kJ/mol·H₂ [4] [5], and sluggish sorption kinetics that typically require desorption temperatures exceeding 300 °C [6].

Why Substituting MgH₂ with Other Light Metal Hydrides Compromises Application Performance


The direct substitution of magnesium dihydride with other light metal hydrides—such as LiH, NaH, or AlH₃—or with elemental fuels like aluminum, is often not feasible without significant performance trade-offs. While LiH offers a higher gravimetric hydrogen density (12.7 wt%), its thermodynamic stability is far greater, demanding a dehydrogenation temperature of approximately 910 °C at 1 bar, compared to approximately 280–300 °C for MgH₂ under equivalent conditions [1]. Conversely, AlH₃ decomposes at lower temperatures but its synthesis requires high pressures and it suffers from irreversible hydrogenation, precluding its use in rechargeable storage systems [2]. In solid propellant applications, aluminum is a common fuel, but its combustion heat is notably lower than that of MgH₂, directly impacting propellant energy density [3]. Furthermore, in battery anodes, MgH₂ provides a distinct combination of high theoretical capacity (2036 mAh/g) and uniquely low electrode polarization (<0.2 V) that is not matched by TiH₂ or complex hydrides [4]. These quantifiable thermodynamic, kinetic, and electrochemical divergences underscore that in-class compounds cannot be generically interchanged without critically altering system efficiency, operating conditions, or total cost of ownership.

Quantitative Differentiation of Magnesium Dihydride Against Key Comparators: An Evidence-Based Selection Guide


Comparative Gravimetric Hydrogen Storage Capacity: MgH₂ vs. LiH and NaH

Magnesium dihydride offers a gravimetric hydrogen capacity of 7.6 wt%, which is approximately 40% lower than LiH (12.7 wt%) but approximately 80% higher than NaH (4.2 wt%). Critically, the practical operating temperature for MgH₂ dehydrogenation (557 K or 284 °C at 1 bar) is significantly lower than that required for LiH (1183 K or 910 °C at 1 bar), making MgH₂ a more viable option for applications with moderate temperature budgets [1].

Hydrogen Storage Metal Hydrides Gravimetric Capacity

Solid Propellant Combustion Heat: MgH₂ vs. Aluminum (Al)

In ammonium perchlorate-based composite solid propellants, replacing conventional aluminum (Al) fuel with magnesium dihydride (MgH₂) results in a higher combustion heat. The combustion heat of MgH₂ is higher than that of Al, and its use as a promoter increases the propellant's burning rate [1].

Energetic Materials Solid Propellants Combustion Heat

Desorption Activation Energy Reduction via NiB Nanoparticle Catalysis: A Direct Kinetic Comparison

The sluggish hydrogen desorption kinetics of pure MgH₂ can be substantially improved through catalyst addition. A head-to-head study showed that adding 10 wt% amorphous NiB nanoparticles to MgH₂ reduces the hydrogen desorption onset temperature from 300 °C to 180 °C and enables a desorption capacity of 6.0 wt% within 10 minutes at 300 °C, whereas pure MgH₂ desorbed only 2.0 wt% even after 120 minutes under identical conditions. The activation energy for dehydrogenation was calculated to be 59.7 kJ/mol for the MgH₂/NiB composite [1].

Hydrogen Storage Catalysis Kinetics

Electrochemical Performance in Lithium-Ion Batteries: MgH₂ vs. TiH₂ and Other Hydrides

As a conversion-type anode material for lithium-ion batteries, MgH₂ demonstrates a reversible capacity of 1480 mA·h·g⁻¹ at a potential of 0.5 V vs Li⁺/Li⁰, with the lowest electrode polarization (<0.2 V) among conversion materials [1]. Its theoretical capacity is 2036 mAh/g [2]. While TiH₂ offers higher electronic conductivity, its practical reversible capacity is lower. Composites like 0.7MgH₂ + 0.3TiH₂ leverage MgH₂'s high capacity to improve the overall electrode performance [3].

Lithium-Ion Batteries Anode Materials Conversion Reaction

Thermodynamic Destabilization via Transition Metal Doping: Nb-Doped MgH₂ vs. Pristine MgH₂

Density functional theory (DFT) studies predict that doping MgH₂ with transition metals significantly alters its thermodynamic stability. Specifically, Nb substitution yields the most pronounced effect among 3d and 4d transition metals, reducing the ideal heat of formation (ΔH) to -40.96 kJ/mol and the corresponding desorption temperature (T_d) to 313.40 K (40.25 °C) [1]. This is in stark contrast to pristine MgH₂, which has a measured ΔH of -77.5 kJ/mol and a desorption temperature of approximately 557 K (284 °C) at 1 bar [2].

Hydrogen Storage DFT Calculations Thermodynamics

Catalytic Enhancement of Desorption Temperature: MgH₂/Mg₂Ni/TiH₁.₅ Composite vs. Pure MgH₂

The development of advanced composite catalysts enables significant reduction in the hydrogen desorption temperature of MgH₂. An optimized MgH₂/Mg₂Ni/TiH₁.₅ system, prepared from NiTi-layered double hydroxide precursors, exhibits a desorption temperature of 212 °C. This is 133 °C lower than the desorption temperature of pure MgH₂ (345 °C). The composite also demonstrates fast kinetics, releasing 5.97 wt% H₂ within 300 seconds at 300 °C [1].

Hydrogen Storage Nanocatalysis Composite Materials

Validated Application Scenarios for Magnesium Dihydride in High-Value Research and Industrial Settings


Solid-State Hydrogen Storage for Stationary Power and Fuel Cell Integration

Based on its 7.6 wt% reversible hydrogen capacity and the demonstrated ability to reduce desorption temperatures below 200 °C via catalyst addition (e.g., NiB nanoparticles reducing onset temperature from 300 °C to 180 °C [1]), MgH₂ is a prime candidate for stationary hydrogen storage systems. The compound's endothermic dehydrogenation ensures intrinsic safety. For procurement, selection should prioritize MgH₂ pre-catalyzed with transition metals or their oxides (e.g., NiB, Nb₂O₅) to meet specific system operating temperature and kinetic rate requirements, as detailed in Section 3 Evidence Items 3 and 6.

High-Capacity Conversion Anodes for Next-Generation Lithium-Ion Batteries

Leveraging its high theoretical capacity (2036 mAh/g) and experimentally verified reversible capacity of 1480 mA·h·g⁻¹ with exceptionally low electrode polarization (<0.2 V) [2], MgH₂ is validated as a conversion-type anode material. This application scenario is particularly relevant for developing batteries with higher gravimetric energy density than current graphite anodes. R&D teams should consider MgH₂/TiH₂ composites to balance the high capacity of MgH₂ with the improved electronic conductivity and cycling stability offered by TiH₂, as supported by evidence in Section 3 Evidence Item 4 [3].

Energetic Additive for Enhanced Solid Rocket Propellants

In solid propellant formulations, substituting conventional aluminum fuel with MgH₂ results in a higher combustion heat and increased burning rate, as shown in direct comparative studies [4]. This application scenario is supported by the evidence that MgH₂ acts as an effective promoter in ammonium perchlorate-based composite propellants. Procurement for this use-case should specify MgH₂ particle size and purity to optimize combustion efficiency and avoid unwanted side reactions.

Computational Materials Discovery and High-Throughput Screening for Hydrogen Storage Alloys

As validated by DFT studies showing Nb doping reduces the heat of formation from -77.5 kJ/mol to -40.96 kJ/mol and the desorption temperature from 284 °C to 40.25 °C [5], MgH₂ serves as a foundational baseline compound for in silico discovery of novel hydrogen storage alloys. This scenario is critical for academic and industrial R&D centers employing computational materials science to screen thousands of dopant combinations (e.g., Ti, Zr, V, Nb [6]) to identify compositions with tailored thermodynamic and kinetic properties before committing to costly experimental synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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